1-Methyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structure and properties. It belongs to the class of bipyridinium compounds, which are widely studied in the field of supramolecular chemistry due to their electrochemical properties . This compound is often used in various scientific research applications, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Methyl-4,4’-bipyridin-1-ium dibromide typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include heating the solvent to reflux and stirring for several days to achieve the desired product . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Methyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The major products formed from these reactions are often conjugated oligomers containing multiple aromatic or heterocyclic residues .
Scientific Research Applications
1-Methyl-4,4’-bipyridin-1-ium dibromide has numerous scientific research applications. In chemistry, it is used as a building block in the synthesis of conjugated oligomers and polymers . In the medical field, it may be explored for its electrochemical properties and potential therapeutic uses . In industry, it is used in the construction of supramolecular complexes and electrochromic devices .
Mechanism of Action
The mechanism of action of 1-Methyl-4,4’-bipyridin-1-ium dibromide involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in its UV-vis absorption spectra . These changes are highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to undergo redox processes and interact with other molecules in supramolecular systems .
Comparison with Similar Compounds
1-Methyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds, such as 1,1’-dimethyl-4,4’-bipyridinium diiodide and 1,1’-methylenebis(4,4’-bipyridinium) dibromide . These compounds share similar electrochemical properties and are used in similar applications. 1-Methyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific structure and the ability to form conjugated oligomers with distinct redox processes .
Properties
CAS No. |
36708-32-4 |
---|---|
Molecular Formula |
C11H12Br2N2 |
Molecular Weight |
332.03 g/mol |
IUPAC Name |
1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C11H11N2.2BrH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChI Key |
LXKJQKXIEXVRHQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.